Progesterone 3-(O-carboxymethyl)oxime Progesterone 3-(O-carboxymethyl)oxime
Brand Name: Vulcanchem
CAS No.: 50909-89-2
VCID: VC3930552
InChI: InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C
Molecular Formula: C23H33NO4
Molecular Weight: 387.5 g/mol

Progesterone 3-(O-carboxymethyl)oxime

CAS No.: 50909-89-2

Cat. No.: VC3930552

Molecular Formula: C23H33NO4

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

Progesterone 3-(O-carboxymethyl)oxime - 50909-89-2

Specification

CAS No. 50909-89-2
Molecular Formula C23H33NO4
Molecular Weight 387.5 g/mol
IUPAC Name 2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Standard InChI InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1
Standard InChI Key PPELYUTTZHLIAZ-QYEPVNHZSA-N
Isomeric SMILES CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C
SMILES CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

P-3-CMO retains the core cyclopentanophenanthrene structure of progesterone, with a carboxymethyl oxime group (ON=CH2COOH-O−N=CH_2−COOH) substituted at the 3-position of the A-ring . This modification introduces a carboxylic acid moiety, enhancing water solubility and enabling conjugation to carrier proteins or enzymes for immunoassay development . The 20-oxo group and methyl groups at positions 10 and 13 remain intact, preserving steric interactions critical for antibody recognition .

Table 1: Key Molecular Properties of P-3-CMO

PropertyValueSource
Molecular FormulaC23H33NO4C_{23}H_{33}NO_{4}
Molecular Weight387.5 g/mol
Boiling Point537.5±60.0 °C (Predicted)
Density1.29±0.1 g/cm³ (Predicted)
pKa3.15±0.10 (Predicted)
SolubilityChloroform, Methanol (Slight)

Spectroscopic and Computational Data

The compound’s ultraviolet (UV) absorption profile aligns with modified steroids, showing maxima near 240–250 nm due to the conjugated oxime group . Nuclear magnetic resonance (NMR) spectra confirm the 3-position substitution, with characteristic shifts for the oxime proton (δ=8.18.3\delta = 8.1–8.3 ppm) and carboxymethyl carbon (δ=170\delta = 170 ppm in 13C^{13}\text{C} NMR) . Computational models predict a planar oxime group that minimally disrupts the steroid backbone’s conformation, facilitating antibody binding .

Synthesis and Derivative Formation

Synthetic Pathways

P-3-CMO is synthesized via oxime formation at the 3-keto group of progesterone. The reaction involves treating progesterone with O-carboxymethylhydroxylamine under acidic conditions, yielding the oxime ether . Selective modification at the 3-position is achieved by exploiting the higher reactivity of the A-ring ketone compared to the 20-keto group .

Progesterone+H2N−O−CH2COOHP-3-CMO+H2O\text{Progesterone} + \text{H}_2\text{N−O−CH}_2−\text{COOH} \rightarrow \text{P-3-CMO} + \text{H}_2\text{O}

Related Derivatives

  • 17α-Hydroxyprogesterone-3-CMO: A hydroxyl group at the 17α position enhances polarity, altering antibody affinity in EIAs.

  • Progesterone-11α-hemisuccinate: Conjugation at the 11-position reduces cross-reactivity with 3-CMO antibodies, enabling multiplex assays .

Applications in Immunoassays

Enzyme Immunoassays (EIAs)

P-3-CMO’s carboxylic acid group facilitates covalent linkage to enzymes (e.g., horseradish peroxidase, HRP) or carrier proteins (e.g., bovine serum albumin, BSA) . In competitive EIAs, free progesterone in a sample competes with P-3-CMO-enzyme conjugates for binding to anti-progesterone antibodies . The 3-position conjugation preserves epitopes critical for antibody recognition, yielding assays with detection limits as low as 10 pg/mL .

Table 2: Performance Metrics of P-3-CMO-Based EIAs

ParameterValueSource
Detection Limit10 pg/mL
Cross-Reactivity (CR)<1% with cortisol, estradiol
Intra-Assay CV<8%
Assay Time1–2 hours

Antibody Specificity and Heterologous Systems

Antibodies raised against P-3-CMO-BSA show higher affinity for the 3-CMO epitope than for native progesterone, enabling heterologous assays with improved sensitivity . For instance, pairing P-3-CMO-HRP with antibodies against progesterone-11α-hemisuccinate-BSA reduces nonspecific binding, enhancing signal-to-noise ratios .

Hazard CategoryGHS CodePrecautionary MeasuresSource
CarcinogenicityCarc. 2Use PPE; avoid inhalation
Skin IrritationNot classifiedHandle with gloves

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